Product packaging for Diperoxysuccinic acid(Cat. No.:CAS No. 2279-96-1)

Diperoxysuccinic acid

Cat. No.: B1200271
CAS No.: 2279-96-1
M. Wt: 150.09 g/mol
InChI Key: ADKBGLXGTKOWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diperoxysuccinic acid is an organic peroxy acid with the molecular formula C4H6O8. It is typically prepared through the oxidation of tartaric acid or its derivatives with hydrogen peroxide, often in the presence of stabilizers like mineral salts to ensure its integrity for research purposes . As a member of the peracid family, it is characterized by the presence of reactive peroxy (-O-O-) groups, which make it a powerful oxidizing agent . This high reactivity underpins its value in laboratory research, where it is investigated for applications such as acting as a bleaching agent, a cleaning agent, or a versatile reagent in synthetic organic chemistry for selective oxidation reactions . Its mechanism of action involves the transfer of an oxygen atom to a substrate, making it useful for epoxidation, hydroxylation, and other chemical transformations. Researchers utilize this compound to explore new catalytic processes and develop environmentally friendly oxidation methodologies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O6 B1200271 Diperoxysuccinic acid CAS No. 2279-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2279-96-1

Molecular Formula

C4H6O6

Molecular Weight

150.09 g/mol

IUPAC Name

butanediperoxoic acid

InChI

InChI=1S/C4H6O6/c5-3(9-7)1-2-4(6)10-8/h7-8H,1-2H2

InChI Key

ADKBGLXGTKOWIU-UHFFFAOYSA-N

SMILES

C(CC(=O)OO)C(=O)OO

Canonical SMILES

C(CC(=O)OO)C(=O)OO

Other CAS No.

2279-96-1

Synonyms

peroxysuccinic acid
persuccinate
persuccinic acid

Origin of Product

United States

Synthetic Methodologies for Diperoxysuccinic Acid

General Principles of Aliphatic Peroxy Acid Synthesis

The synthesis of aliphatic peroxy acids, including diperoxysuccinic acid, generally involves the reaction of a carboxylic acid with hydrogen peroxide. google.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. google.comgoogle.com The process results in an equilibrium mixture containing the peroxy acid, the original carboxylic acid, water, and unreacted hydrogen peroxide. google.com For instance, the commercial production of 40% peracetic acid involves mixing glacial acetic acid with hydrogen peroxide and a small amount of sulfuric acid. google.com The reaction to form the peroxy acid proceeds until an equilibrium is established. google.com

Classical Synthetic Routes to this compound

Reactant Precursors and Optimized Reaction Conditions

The classical synthesis of this compound involves the reaction of succinic acid with hydrogen peroxide. The reaction conditions, such as temperature, reactant concentrations, and catalyst amount, are crucial for optimizing the yield of the desired diperoxy acid. One described method for synthesizing aliphatic diperoxy acids involves dissolving the corresponding dicarboxylic acid, such as pinic acid, in concentrated sulfuric acid and cooling the solution. copernicus.org Subsequently, hydrogen peroxide is added dropwise while maintaining a low temperature. copernicus.org After a specific reaction time, the product can be isolated. copernicus.org

The reaction between a carboxylic acid and hydrogen peroxide is reversible. mdpi.com Therefore, to drive the reaction towards the formation of the peroxy acid, a strong acid catalyst is often added. mdpi.com The concentration of the reactants also plays a significant role in the final equilibrium concentration of the peroxy acid. google.com

Table 1: Reactant Precursors and Conditions for Aliphatic Peroxy Acid Synthesis

Dicarboxylic Acid PrecursorReagentsCatalystTemperature
Pinic Acid50% Hydrogen PeroxideConcentrated Sulfuric Acid10-15 °C copernicus.org
Acetic Acid50% Hydrogen PeroxideSulfuric Acid25 °C google.com
Acetic Acid60% Hydrogen Peroxide1-hydroxyethylidene-1,1-diphosphonic acid50 °C google.com

This table provides examples of reactant precursors and conditions for the synthesis of various aliphatic peroxy acids, illustrating the general principles that can be applied to this compound synthesis.

Catalytic Approaches in this compound Formation

Strong mineral acids like sulfuric acid are commonly employed as catalysts in the formation of peroxy acids. google.comgoogle.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrogen peroxide. researchgate.net Polyphosphoric acid has also been investigated as a catalyst for the production of percarboxylic acid solutions. google.com

In some cases, the use of solid acid catalysts is explored as a "green" alternative to homogeneous liquid acid catalysts to simplify separation and reduce corrosion and contamination issues. rsc.org Examples of solid acid catalysts used in other acid-catalyzed reactions include sulfated metal oxides, H-form zeolites, and sulfonic ion-exchange resins. rsc.org While not specifically detailed for this compound, these catalytic approaches represent a broader trend in acid-catalyzed reactions.

Mechanistic Investigations of Peroxy Acid Formation Pathways

The formation of peroxy acids from carboxylic acids and hydrogen peroxide is understood to proceed through a nucleophilic addition mechanism. Theoretical calculations have been performed to describe the formation mechanism of peracids, such as performic acid. researchgate.net Two primary routes have been proposed: one without a catalyst (Route A) and one with an acid catalyst (Route B). researchgate.net

In the acid-catalyzed pathway (Route B), the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. researchgate.net This activation of the carbonyl group is followed by the nucleophilic attack of hydrogen peroxide on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net Subsequent elimination of a water molecule yields the peroxy acid. researchgate.net Route B is generally considered the favored reaction pathway, as the acid catalyst accelerates the reaction. researchgate.net The rate-determining step in this synthesis is the reaction between hydrogen peroxide and the activated carbonyl intermediate. researchgate.net

Emerging Synthetic Strategies and Innovations

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. ecoonline.comsigmaaldrich.com Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.orgnih.gov This can be addressed by optimizing reactions to achieve high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only needed in small amounts and can be recycled. sigmaaldrich.com The development of more efficient and recyclable catalysts is a key area of research.

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be avoided or replaced with safer alternatives. ecoonline.com Water is often an ideal solvent from a green chemistry perspective.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org

Applying these principles to this compound synthesis would involve exploring the use of solid, recyclable acid catalysts to replace corrosive mineral acids, using water as a solvent where feasible, and optimizing reaction conditions to reduce energy consumption and by-product formation.

Continuous Flow Chemistry and Scalable Production Methodologies

The industrial-scale synthesis of organic peroxides, including this compound, is often limited by the hazardous and explosive nature of these compounds. thieme-connect.comilo.org Traditional batch processing methods pose significant safety risks due to poor heat transfer, the large volume of reactive materials, and the potential for thermal runaway. thieme-connect.comresearchgate.net Continuous flow chemistry has emerged as a safer and more efficient technology for producing such hazardous chemicals. thieme-connect.comacs.org This methodology offers numerous advantages, including superior mass and heat transfer, precise control over reaction parameters like temperature and residence time, and significantly enhanced safety. thieme-connect.comilo.org

In a continuous flow process for this compound, streams of succinic acid and an oxidizing agent, typically concentrated hydrogen peroxide, would be pumped from separate reservoirs into a micromixer or a T-junction where they combine. youtube.com An acid catalyst, such as sulfuric acid, is often required to facilitate the reaction. dss.go.th From the mixer, the solution flows through a temperature-controlled tubing or microreactor. youtube.com The high surface-area-to-volume ratio inherent in these reactors allows for extremely efficient heat dissipation, mitigating the risk of exothermic decomposition. thieme-connect.comilo.org

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be isolated from the reaction mixture, which typically contains unreacted starting materials (succinic acid, hydrogen peroxide), the catalyst, and water. dss.go.th The purification of organic acids and peroxy compounds requires methods that ensure both high purity and the stability of the final product. orgsyn.org

Crystallization and Recrystallization are primary methods for purifying solid organic compounds. wisc.edu After the reaction, the mixture can be cooled to induce the crystallization of this compound, which is then collected by filtration. orgsyn.org To achieve higher purity, recrystallization is employed. This involves dissolving the crude solid in a minimum amount of a suitable hot solvent. wisc.edu As the solution cools, the this compound crystallizes out, leaving more soluble impurities behind in the mother liquor. wisc.edu The choice of solvent is critical; it must dissolve the compound at high temperatures but not at low temperatures. The purified crystals are then isolated via suction filtration. wisc.edu

Solvent Extraction can be used to separate the peroxyacid from water-soluble impurities. The reaction mixture can be partitioned with an immiscible organic solvent in which the this compound has good solubility. psu.edu This organic layer, now containing the desired product, is separated from the aqueous phase which retains the catalyst and residual hydrogen peroxide. bio-rad.com The solvent is subsequently removed, typically under reduced pressure at a low temperature to prevent thermal decomposition, yielding the purified peroxyacid. orgsyn.org

Solid-Phase Extraction (SPE) using anion-exchange cartridges is another effective technique for isolating organic acids. nih.gov A solution containing the crude product is passed through an SPE cartridge, where the organic acid anions bind to the stationary phase. nih.gov After washing the cartridge to remove non-acidic impurities, the purified this compound is eluted using a suitable acidic solution. nih.gov

The purity of the isolated this compound is commonly verified using analytical methods such as titration to determine the active oxygen content, or chromatographic techniques like High-Performance Liquid Chromatography (HPLC). ijrsset.orgshimadzu.de

Compound Names Mentioned

Reactivity and Reaction Mechanisms of Diperoxysuccinic Acid

Fundamental Oxidative Chemistry

The oxidative properties of diperoxysuccinic acid are attributed to the two peroxy acid functional groups (-COOOH), which contain a weak oxygen-oxygen bond. This bond can cleave homolytically or heterolytically to generate reactive species.

Generation and Role of Reactive Oxygen Species (ROS) from this compound Decomposition

The decomposition of this compound is expected to produce reactive oxygen species (ROS), which are highly reactive chemical species containing oxygen.

Electron Transfer Mechanisms in this compound Oxidation Processes

Oxidation reactions involving this compound can proceed through electron transfer mechanisms. In these processes, the this compound molecule acts as an electron acceptor. The transfer of electrons can occur as a single electron transfer (SET) or a double electron transfer (DET), often involving the transfer of an oxygen atom.

Acid-Catalyzed Oxidation Mechanisms involving this compound

In the presence of a strong acid, the oxidizing power of peroxy acids can be enhanced. The acid can protonate the carbonyl oxygen of the peroxy acid group, making the peroxide oxygen more electrophilic and thus a stronger oxidizing agent. This facilitates the transfer of an oxygen atom to a substrate.

Specific Reaction Pathways Involving this compound

Detailed research on specific reaction pathways involving this compound is not available. By analogy with other peroxy acids, it is expected to participate in reactions such as the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the oxidation of sulfides to sulfoxides and sulfones. However, without specific experimental data for this compound, these remain hypothetical pathways.

Epoxidation Reactions via Prilezhaev-type Mechanisms

This compound, like other peroxy acids, is utilized in the epoxidation of alkenes, a reaction commonly known as the Prilezhaev reaction. wikipedia.orgmychemblog.com This reaction involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide, also known as an oxirane. mychemblog.comorganic-chemistry.org The reaction is valued for its ability to proceed under mild conditions and its compatibility with a variety of functional groups. wikipedia.org A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org

The general mechanism involves the peroxy acid acting as an electrophile, with the alkene serving as the nucleophile. mychemblog.com The oxygen atom of the peroxy acid adds across the double bond of the alkene, forming a cyclic transition state. mychemblog.com

A significant feature of the Prilezhaev reaction is its high degree of stereospecificity. wikipedia.org The stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.orgyoutube.com For instance, the epoxidation of a cis-alkene yields a cis-epoxide, while a trans-alkene is converted to a trans-epoxide. wikipedia.orgyoutube.com This stereochemical outcome is a direct consequence of the concerted mechanism of the reaction. wikipedia.org

The reaction proceeds in a way that the new carbon-oxygen bonds are formed on the same face of the original alkene plane. This is known as a syn-addition. The planarity of the sp2-hybridized carbons of the alkene allows the peroxy acid to approach from either the top or bottom face. youtube.com If the starting alkene is prochiral, this can lead to the formation of a racemic mixture of enantiomeric epoxides. youtube.com

In cyclic systems, the approach of the peroxy acid is often directed by steric hindrance. The epoxidation typically occurs on the less sterically hindered face of the double bond. mychemblog.com For cyclic allylic alcohols, the hydroxyl group can direct the epoxidation to occur on the same side (syn-directing effect), influencing the stereochemical outcome of the reaction.

The mechanism of the Prilezhaev reaction is often described by the "butterfly mechanism," a term first proposed by Bartlett. wikipedia.org This model depicts a concerted, single-step process involving a cyclic transition state. mychemblog.comorganic-chemistry.org In this transition state, the peroxy acid is configured with an intramolecular hydrogen bond. organic-chemistry.org

The key molecular orbital interaction is between the highest occupied molecular orbital (HOMO) of the alkene (the π C=C orbital) and the lowest unoccupied molecular orbital (LUMO) of the peroxy acid (the σ* O-O orbital). wikipedia.org The geometry of the transition state is such that the plane of the peroxy acid bisects the plane of the alkene, with the O-O bond aligned perpendicularly to the alkene's C=C bond. wikipedia.org This conformation facilitates the simultaneous transfer of the oxygen atom to the alkene and the transfer of a proton within the peroxy acid, leading to the formation of the epoxide and a carboxylic acid as a byproduct. mychemblog.comorganic-chemistry.org

Chemiluminescent Reactions Initiated by this compound

This compound can act as an oxidizing agent in chemiluminescent reactions, most notably in the oxidation of luminol (B1675438).

The chemiluminescence of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a well-known phenomenon that occurs upon its oxidation in an alkaline medium. researchgate.netacs.org This process results in the emission of a characteristic blue light. libretexts.org For the reaction to proceed, luminol must first be activated by an oxidant in a basic solution. libretexts.org

In this reaction, luminol is oxidized by an agent like this compound. researchgate.net The reaction is typically carried out in an alkaline solution, as basic conditions facilitate the decomposition of the peroxide and the oxidation of luminol. hbdsbio.comyoutube.com The process involves the formation of a luminol dianion in the presence of a base. acs.orglibretexts.org This dianion then reacts with the oxidizing agent. libretexts.org

The mechanism of luminol chemiluminescence involves several key steps. First, in an alkaline solution, luminol loses two protons to form a dianion. acs.org This dianion is then oxidized by an agent such as this compound. researchgate.net The oxidation process is thought to proceed through the formation of an unstable organic peroxide intermediate. libretexts.org

This peroxide intermediate rapidly decomposes, losing a molecule of nitrogen gas (N2), to produce 3-aminophthalic acid in an electronically excited state. libretexts.orgresearchgate.net The subsequent relaxation of this excited state to the ground state results in the emission of a photon of light, which is observed as chemiluminescence. libretexts.org The wavelength of the emitted light is typically around 425 nm. libretexts.org

The efficiency of this light-emitting pathway, or the quantum yield, is a critical factor in the analytical sensitivity of luminol-based assays. libretexts.org

The pH of the reaction medium is a critical factor influencing the kinetics and intensity of luminol chemiluminescence. nih.gov The reaction is typically carried out in alkaline solutions because basic conditions are favorable for the oxidation of luminol. hbdsbio.com At lower pH values, the intensity of the chemiluminescence is significantly reduced. hbdsbio.comnih.gov This is attributed to several factors, including the reduced decomposition of the peroxide oxidant and the protonation of the luminol molecule, which decreases its reactivity. hbdsbio.com

The optimal pH for the oxidation of luminol by this compound has been reported to be around 9.0 to 10.3. researchgate.net Studies have shown that as the pH increases into the alkaline range, the chemiluminescence intensity significantly increases. nih.gov However, there is often a compromise between the optimal pH for the activity of any catalysts involved (like peroxidases) and the optimal pH for maximum light emission from luminol. nih.gov

Besides pH, the presence of certain ions and molecules can either enhance or inhibit the chemiluminescent reaction. For instance, some phenolic compounds and amino acids have been observed to inhibit the reaction at lower pH and enhance it at higher pH. nih.gov

Oxidation of Diverse Organic Substrates

While specific studies on this compound are scarce, the general reactivity of peroxy acids with alcohols, sulfides, and amines can be extrapolated to hypothesize its behavior.

Alcohol Oxidation Pathways

The oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org Typically, this process is thought to involve the formation of a chromate ester when using chromium-based reagents. libretexts.orgmasterorganicchemistry.com For peroxy acids, the mechanism is less commonly detailed for simple alcohol oxidation compared to other reagents. Generally, stronger oxidizing agents and aqueous conditions favor the formation of carboxylic acids from primary alcohols, while milder, anhydrous conditions can often be used to stop the oxidation at the aldehyde stage. youtube.com Secondary alcohols are generally oxidized to ketones. chemguide.co.ukyoutube.comkhanacademy.org Without specific studies on this compound, it is difficult to definitively predict its selectivity and the precise mechanistic pathways.

Sulfide and Amine Oxidation Mechanisms

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established reaction for many oxidizing agents. nih.govorganic-chemistry.orgorganic-chemistry.org The mechanism of sulfide oxidation by hydrogen peroxide, a related peroxide, is proposed to involve the electrophilic attack of a peroxide oxygen on the sulfur atom. nih.gov For other oxidizing agents, the reaction can be influenced by the presence of catalysts and the reaction conditions. nih.gov

The oxidation of amines can lead to a variety of products depending on the structure of the amine and the oxidant used. Primary and secondary amines can be oxidized, though the reactions can be complex. usm.my Without specific experimental data for this compound, the precise mechanisms and product distributions for its reactions with various sulfides and amines remain speculative.

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies are essential for understanding and optimizing chemical reactions. Such studies provide insights into reaction rates, the influence of reactant concentrations, and the energy profile of the reaction.

Reaction Rate Determinations and Rate Law Derivations

Kinetic studies involve measuring reaction rates under various conditions to determine the rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of reactants. For instance, the oxidation of creatine by N-bromosuccinimide was found to be first order with respect to both the substrate and the oxidant. usm.my A study on the oxidation of hydrogen sulfide by hydrogen peroxide in acidic solution also determined a specific rate law. Without experimental data, the rate law for oxidations using this compound cannot be derived.

Activation Energy and Transition State Characterization

Equilibrium Considerations and Stability in Reaction Systems

The stability of a reagent in a given reaction system is a crucial practical consideration. The stability of solutions of other acids, such as ascorbic acid, has been shown to be dependent on factors like pH and the presence of organic solvents. researchgate.net Similarly, the thermodynamic properties of species in solution, which influence chemical equilibria, have been studied for various acids. mdpi.comnih.govmdpi.comnist.gov The stability of this compound in different solvents and under various pH conditions would need to be experimentally determined to understand its behavior in reaction systems.

Theoretical and Computational Studies on Diperoxysuccinic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic structure of diperoxysuccinic acid. mdpi.combeilstein-journals.org These calculations can predict optimized geometries, vibrational frequencies, and electronic properties, which are crucial for characterizing the molecule's stability and reactivity.

Researchers utilize methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G) to model the intricacies of peroxy acids. capes.gov.br For this compound, a key structural feature is the presence of intramolecular hydrogen bonding between the acidic hydrogen of the peroxy group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction significantly influences the molecule's conformation and reactivity. capes.gov.br

Computational studies on similar peroxy acids have shown that intramolecular hydrogen bonding stabilizes the molecule. capes.gov.br The calculated geometric parameters, such as bond lengths and angles, provide a quantitative description of this stabilization. For instance, the O-O bond length and the dihedral angle of the COOH group are critical parameters that can be correlated with the molecule's oxidative potential.

To illustrate, representative data from DFT calculations on a model dicarboxylic peroxy acid are presented below.

Table 1: Calculated Geometrical Parameters for a Dicarboxylic Peroxy Acid

Parameter Value (B3LYP/6-31G*)
O-O Bond Length 1.45 Å
C=O Bond Length 1.20 Å
O-H Bond Length 0.97 Å
C-C Bond Length 1.52 Å
O-O-H Bond Angle 105.2°
C-O-O Bond Angle 109.5°

Note: These are representative values for a generic dicarboxylic peroxy acid and may vary for this compound.

Furthermore, quantum chemical calculations are employed to determine reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For peroxy acids, the LUMO is often localized on the peroxide bond, indicating its susceptibility to nucleophilic attack, which is a key step in its oxidation reactions. capes.gov.br The electrophilicity index, derived from these energies, can quantify the oxidizing power of this compound. biointerfaceresearch.com

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including the formation and evolution of reaction intermediates and transition states. copernicus.orgdovepress.com While long-timescale simulations of chemical reactions are computationally expensive, reactive MD simulations (using force fields like ReaxFF) can provide valuable insights into decomposition pathways and reaction mechanisms. nih.govnih.gov

For this compound, MD simulations can model the conformational changes leading to the optimal geometry for reaction, such as the approach of a substrate to the peroxy group. These simulations can also be used to study the behavior of the molecule in different solvent environments, which is known to affect the reactivity of peroxy acids. capes.gov.br

The study of reaction intermediates, such as the Criegee intermediate in Baeyer-Villiger oxidations, is a key application of these simulations. beilstein-journals.org By tracking the trajectories of atoms over time, researchers can observe the transient species that are formed and consumed during a reaction. This provides a level of detail that is often inaccessible to experimental techniques.

Table 2: Representative Simulation Parameters for Reactive MD

Parameter Value
Force Field ReaxFF
Temperature 300 K - 500 K
Time Step 0.1 - 1.0 fs
Simulation Time 100 ps - 1 ns

Note: These parameters are typical for reactive MD simulations and would be adapted for the specific study of this compound decomposition.

Prediction of Reaction Pathways and Energy Landscapes

A significant advantage of computational chemistry is the ability to map out the potential energy surface (PES) for a chemical reaction. nih.gov This allows for the prediction of the most likely reaction pathways by identifying the transition states and calculating the associated activation energies. For this compound, this is particularly useful for understanding its decomposition mechanisms and its reactions with other substrates, such as the epoxidation of alkenes. wayne.edu

Theoretical studies on the epoxidation of ethylene (B1197577) by peroxyformic acid, for example, have detailed a concerted mechanism involving a "butterfly" transition state. wayne.edu Similar calculations for this compound would elucidate the stereochemistry and the electronic demands of its oxidation reactions. The energy landscape would reveal the relative energies of reactants, intermediates, transition states, and products.

Table 3: Hypothetical Energy Profile for an Epoxidation Reaction

Species Relative Energy (kcal/mol)
Reactants (this compound + Alkene) 0.0
Transition State +15.0
Products (Succinic acid + Epoxide) -45.0

Note: These are hypothetical values to illustrate a typical energy profile for an exothermic epoxidation reaction.

Structure-Reactivity Relationships within Dicarboxylic Peroxy Acids

By systematically studying a series of dicarboxylic peroxy acids, it is possible to establish structure-reactivity relationships. Computational methods are ideally suited for this, as they allow for the modification of molecular structures and the rapid calculation of their properties.

The electronic effects of substituents on the alkyl chain can also be investigated. Electron-withdrawing groups would be expected to increase the acidity and oxidizing power of the peroxy acid, while electron-donating groups would have the opposite effect. These relationships can be quantified by correlating calculated properties (e.g., O-O bond length, LUMO energy, activation energies) with experimental reaction rates.

Table 4: Compound Names Mentioned

Compound Name
This compound
Succinic acid
Ethylene
Peroxyformic acid

Information regarding the environmental degradation pathways of this compound is not available in the reviewed scientific literature.

A comprehensive search of scientific databases and literature for data specifically concerning the environmental chemistry and degradation of this compound did not yield specific results. Consequently, a detailed, evidence-based article adhering to the requested outline on its abiotic and biotic degradation mechanisms cannot be constructed.

Information on related chemical classes, such as organic hydroperoxides and dicarboxylic acids, exists but does not provide specific pathways, rates, or metabolites for this compound. Extrapolating from these related compounds would not meet the required standard of scientific accuracy for the specific subject of this article.

Further research and publication of experimental studies are required to elucidate the environmental fate of this compound, including its stability and degradation pathways through hydrolysis, photolysis, oxidation, and microbial or enzymatic action.

Environmental Chemistry and Degradation Pathways of Diperoxysuccinic Acid

Environmental Fate Modeling and Prediction of Diperoxysuccinic Acid

The environmental fate of this compound is a critical area of study to understand its persistence, transformation, and potential impact on various environmental compartments. Modeling and predictive studies, while not extensively available for this specific compound, can be inferred from the behavior of analogous short-chain dicarboxylic and peroxy acids. These models are essential for assessing the potential risks and establishing guidelines for the use and disposal of this chemical.

Persistence and Transformation in Environmental Compartments (e.g., soil, water)

The persistence of this compound in the environment is expected to be influenced by both biotic and abiotic degradation processes. In aqueous environments, the hydrolysis of the peroxycarboxylic acid groups is a likely transformation pathway. This process can be influenced by pH, temperature, and the presence of catalysts. Peroxycarboxylic acids are known to be susceptible to enzymatic degradation by hydrolases, which would convert this compound into succinic acid and hydrogen peroxide.

In soil, microbial degradation is anticipated to be a significant factor in the transformation of this compound. Microorganisms are capable of metabolizing short-chain dicarboxylic acids through processes such as β-oxidation. The rate of biodegradation in soil is dependent on various factors including the microbial population, soil type, organic matter content, temperature, and moisture levels.

Given the limited direct data on this compound, the following table provides a hypothetical representation of its persistence in different environmental compartments based on the known behavior of similar short-chain dicarboxylic and peroxy acids.

Environmental CompartmentDegradation ProcessEstimated Half-life (t½)Influencing Factors
Surface Water Hydrolysis, BiodegradationDays to WeekspH, Temperature, Microbial activity
Groundwater Biodegradation (slower)Weeks to MonthsLower microbial activity, Anoxic conditions
Soil Microbial DegradationDays to WeeksMicrobial population, Organic matter, pH, Moisture
Sediment Anaerobic BiodegradationWeeks to MonthsRedox potential, Microbial consortia

This table is illustrative and based on the expected behavior of analogous compounds due to the lack of specific experimental data for this compound.

Characterization of Byproduct Formation and Environmental Cycling

The degradation of this compound is expected to yield byproducts of lower environmental concern. The primary transformation pathway is likely the hydrolysis of the two peroxy acid functional groups. This hydrolysis would result in the formation of succinic acid and hydrogen peroxide.

Succinic acid is a naturally occurring dicarboxylic acid and a common intermediate in the metabolic pathways of many organisms, including soil microorganisms. It is readily biodegradable and is not expected to persist in the environment. Hydrogen peroxide is also a reactive substance that quickly decomposes into water and oxygen, and it is not considered a persistent environmental pollutant.

The environmental cycling of this compound would, therefore, be relatively short. Upon its release into the environment, it would likely undergo rapid transformation in soil and water. The resulting primary byproducts, succinic acid and hydrogen peroxide, would then be further integrated into natural biogeochemical cycles. Succinic acid would enter the carbon cycle through microbial metabolism, ultimately being mineralized to carbon dioxide and water.

The following table summarizes the expected primary degradation byproducts of this compound and their subsequent environmental fate.

Parent CompoundPrimary Degradation Byproduct(s)Subsequent Environmental Fate
This compoundSuccinic acidReadily biodegraded by microorganisms; enters the Krebs cycle.
Hydrogen peroxideDecomposes to water and oxygen.

Further research, including laboratory and field studies, is necessary to definitively determine the environmental persistence, transformation pathways, and byproduct formation of this compound. Such studies would enable the development of more accurate environmental fate models and a comprehensive understanding of its ecological footprint.

Analytical Methodologies for Diperoxysuccinic Acid and Its Reaction Products

Spectroscopic Techniques for Characterization and Quantification

Spectroscopy is a cornerstone for the analysis of diperoxysuccinic acid, offering non-destructive methods to elucidate its structure and measure its concentration in real-time.

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for quantitative analysis and kinetic studies in solution. technologynetworks.com The concentration of a compound can be determined based on the Lambert-Beer Law, which correlates absorbance with concentration. researchgate.net For organic acids like this compound that lack strong, distinct chromophores, UV detection is typically performed at lower wavelengths, often in the 200 to 210 nm range, to detect the carboxyl and peroxycarboxyl groups. shimadzu.co.ukijpsonline.com

This technique is particularly valuable for monitoring the progress of reactions involving this compound. By tracking the change in absorbance at a characteristic wavelength over time, the rate of decomposition or reaction can be determined. dvikan.nosapub.org For instance, in chemiluminescence systems, this compound has been used as an oxidizing agent for luminol (B1675438), where its concentration is a critical parameter for the reaction's output. researchgate.net Kinetic studies using UV-Vis spectroscopy can elucidate reaction mechanisms, determine rate constants, and investigate the influence of factors like pH and temperature on the reaction rate. sapub.orgthermofisher.com

Table 1: Application of UV-Vis Spectroscopy for this compound Analysis

ParameterApplicationTypical WavelengthNotes
Concentration Quantitative analysis in solution~210 nmBased on the absorbance of carboxyl/peroxycarboxyl groups. Requires a calibration curve.
Reaction Kinetics Monitoring reaction progress~210 nm or wavelength of a colored productAllows for the calculation of reaction rates and investigation of reaction mechanisms.
Purity Check Qualitative assessmentFull Spectrum ScanCan help identify the presence of impurities that absorb in the UV-Vis range. researchgate.net

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. mt.comfrontiersin.org They provide a unique "fingerprint" based on the vibrational modes of a molecule's chemical bonds. frontiersin.orgbellevuecollege.edu For this compound, these techniques are crucial for confirming its structure by identifying the characteristic vibrations of its peroxy acid and carboxylic acid moieties.

Key vibrational modes for this compound include:

O-H stretching from the carboxylic acid groups, which appears as a broad band in the IR spectrum.

C=O stretching from both the carboxylic acid and peroxy acid groups. These are typically strong absorptions in the IR spectrum.

O-O stretching of the peroxide group, which is characteristically weak in the IR spectrum but can often be observed more clearly as a strong band in the Raman spectrum. mt.com

C-O stretching and O-H bending modes.

By monitoring changes in the intensities of these characteristic bands, IR and Raman spectroscopy can be used to follow the course of a reaction in real time. mt.com For example, the disappearance of the O-O stretching band would indicate the consumption of the peroxy acid during an oxidation reaction.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupBond VibrationTypical IR Frequency (cm⁻¹)Typical Raman Signal
Carboxylic AcidO-H stretch3300-2500 (broad)Weak
Carboxylic AcidC=O stretch~1760 (dimer)Medium-Strong
Peroxy AcidC=O stretch~1780-1750Medium-Strong
PeroxideO-O stretch~890-830Strong, characteristic
CarbonylC-O stretch1320-1210Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds. jchps.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. weebly.com For this compound, NMR can confirm the connectivity of atoms and the presence of the succinic acid backbone.

¹H NMR: The spectrum would be expected to show a signal for the acidic protons of the two carboxylic acid groups, which would be highly deshielded. Additionally, the methylene (B1212753) protons (-CH₂-CH₂-) of the succinate (B1194679) backbone would appear as a singlet or a complex multiplet depending on the molecular conformation and solvent.

¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbons of the peroxycarboxylic acid groups and the methylene carbons of the backbone.

NMR is also a powerful method for monitoring reactions in real-time. By acquiring spectra at regular intervals, it is possible to track the disappearance of reactant signals and the appearance of product signals, allowing for quantitative kinetic analysis without the need for sample workup. jchps.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

NucleusGroupPredicted Chemical Shift (ppm)Notes
¹HCarboxylic Acid (-COOH)10-13Highly dependent on solvent and concentration.
¹HMethylene (-CH₂-)~2.5-3.0Chemical environment is influenced by adjacent peroxycarboxyl groups.
¹³CCarbonyl (-C(O)OO-)~165-175Deshielded due to the electronegative peroxide group.
¹³CMethylene (-CH₂-)~28-35Standard range for succinate-like structures.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and degradation products, enabling accurate purity assessment and analysis of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and analyzing its degradation products, such as succinic acid and hydrogen peroxide. nih.gov Given the polar and acidic nature of the analyte, reversed-phase (RP-HPLC) or ion-exclusion chromatography are the most suitable separation modes. shimadzu.co.ukchromatographyonline.com

A typical stability-indicating HPLC method involves subjecting the compound to forced degradation conditions (e.g., acid, base, heat, oxidation) to generate potential impurities and degradation products. chromatographyonline.com The method is then developed to ensure baseline separation of the parent peak from all other generated peaks. chromatographyonline.com

Stationary Phase: C18 or Phenyl columns are commonly used for the separation of organic acids. nih.govchromatographyonline.com

Mobile Phase: An acidic mobile phase, such as a mixture of acetonitrile (B52724) and a dilute acid like phosphoric acid, is often used to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on a reversed-phase column. ijpsonline.comnih.gov

Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is typically employed. ijpsonline.com

The validated HPLC method can then be used for routine quality control, purity assessment of new batches, and in stability studies to quantify the formation of degradation products over time. ijpsonline.comnih.gov

Table 4: Example HPLC Method Parameters for this compound Analysis

ParameterSpecificationPurpose
Mode Reversed-Phase or Ion-ExclusionSuitable for polar, acidic compounds. shimadzu.co.uk
Column C18 or Phenyl, 5 µm particle sizeProvides good separation for organic acids. nih.govchromatographyonline.com
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid (v/v)Acidified mobile phase improves peak shape. nih.gov
Elution Isocratic or GradientGradient elution may be needed to separate multiple degradation products. chromatographyonline.com
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmDetects the carboxyl functional group. ijpsonline.com
Internal Standard A stable organic acid not present in the sampleUsed for accurate quantification. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. frontiersin.org this compound itself is non-volatile and thermally labile, making it unsuitable for direct GC analysis. However, GC is an excellent method for identifying and quantifying volatile byproducts that may arise from its decomposition or its use in chemical reactions.

Potential volatile byproducts could include gases like carbon dioxide from decarboxylation or other small organic molecules. For less volatile but still GC-amenable acidic byproducts, a derivatization step is often required to increase their volatility and thermal stability. research-solution.com Common derivatization methods for organic acids include esterification (e.g., to form methyl esters) or silylation. research-solution.comjfda-online.com The resulting derivatives are more volatile and produce better chromatographic peaks. jfda-online.com Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of these volatile byproducts by comparing their mass spectra to library databases. frontiersin.orgscielo.br

Electroanalytical Methods for Redox Characterization

Electroanalytical methods are a class of techniques in analytical chemistry that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. wikipedia.orgazolifesciences.comlibretexts.org These methods are highly suited for the characterization of redox-active species, which can be oxidized or reduced at an electrode. basinc.commdpi.com Techniques such as voltammetry, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules, providing insights into reaction mechanisms and allowing for quantitative analysis. nih.govresearchgate.netcecri.res.in

Cyclic voltammetry can be used for the quantitative estimation of organic peroxides, with the peak current being proportional to the concentration of the peroxide. mdpi.compreprints.org For some peroxides, the relationship between peak current and concentration is linear at lower concentrations, indicating a diffusion-limited process, while at higher concentrations, adsorption at the electrode surface can play a role. mdpi.com The choice of solvent and supporting electrolyte is crucial in non-aqueous electrochemistry to ensure sufficient conductivity and to study the redox properties of water-insoluble compounds. researchgate.netacs.org For instance, acetonitrile with an electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a common medium. researchgate.netacs.org Given these precedents, it is expected that this compound would also be electroactive, likely undergoing an irreversible reduction at a suitable working electrode, which would allow for its redox characterization and quantitative determination.

Chemiluminescence-Based Analytical Applications

Chemiluminescence (CL) is the emission of light as the result of a chemical reaction. researchgate.netresearchgate.net CL-based analytical methods are known for their high sensitivity, wide dynamic ranges, and relatively simple instrumentation, making them powerful tools in various fields, including pharmaceutical and clinical analysis. wikipedia.orgresearchgate.netbeilstein-journals.org this compound has been utilized as a potent oxidizing agent in chemiluminescent reactions, particularly with luminol, to develop sensitive analytical assays. acs.orgrsc.org The activity of aliphatic diperoxy acids in the luminol CL reaction is notable, and this activity tends to increase as the alkyl chain length of the acid decreases. acs.org

The strong oxidizing nature of this compound (DPSA) makes it an effective reagent for inducing chemiluminescence in specific reactions, which can be harnessed for the quantitative determination of certain analytes. A key application is the determination of Na-luminolate (the sodium salt of luminol), a substance with immunomodulatory properties. rsc.org

A chemiluminescent method based on the oxidation of Na-luminolate by DPSA in an alkaline solution has been developed and validated for its quantification in pharmaceutical preparations. rsc.org The intensity of the light produced in this reaction is directly proportional to the concentration of Na-luminolate, allowing for its precise measurement. rsc.org This method has been successfully applied to determine the Na-luminolate content in commercial sublingual tablets and powders for injection, demonstrating its practicality and reliability for quality control in the pharmaceutical industry. rsc.org The results obtained with the CL method show good agreement with standard pharmacopeial methods, with a relative standard deviation (RSD) of less than or equal to 2.2%. rsc.org

The analytical performance of this assay highlights its sensitivity, with a low limit of detection (LOD) and limit of quantitation (LOQ), making it suitable for measuring small amounts of the analyte. rsc.org

Table 1. Quantitative Determination of Na-luminolate using this compound-Luminol Chemiluminescence rsc.org
AnalyteMatrixLinear Range (mol/L)Limit of Detection (LOD) (mol/L)Limit of Quantitation (LOQ) (mol/L)Relative Standard Deviation (RSD)
Na-luminolatePharmaceutical Preparations (Tablets, Powder for Injection)1.5 × 10⁻⁷ to 1.02 × 10⁻⁶6.10 × 10⁻⁸2.03 × 10⁻⁷≤ 2.2%

The optimization of such assays is critical to achieve maximum sensitivity, selectivity, and reproducibility. researchgate.net Key parameters that require careful optimization include:

Concentration of Oxidant: The concentration of this compound must be optimized to ensure a complete and rapid reaction without causing quenching effects or high background signals. A DPSA concentration of 5.8 × 10⁻⁴ mol/L was identified as ideal for the Na-luminolate assay. rsc.org

Reaction Time and Kinetics: The light emission in a CL reaction follows a specific kinetic profile, typically a rapid increase to a maximum intensity followed by a decay. Analytical measurements can be based on the maximum intensity (Imax) or the total light emission over a fixed period. rsc.org For flow-injection analysis systems, the timing of mixing and detection is precisely controlled to ensure measurements are taken at the most reproducible point of the emission curve. researchgate.net

The use of flow-injection analysis (FIA) is a common strategy for automating chemiluminescent assays, offering high sample throughput, low reagent consumption, and excellent reproducibility. researchgate.net

Table 2. Optimized Parameters for the Chemiluminescent Determination of Na-luminolate with this compound rsc.org
ParameterOptimal Value/Condition
OxidantThis compound (DPSA)
LuminophoreNa-luminolate
pH10.3
BufferPhosphate buffer solution
DPSA Concentration5.8 × 10⁻⁴ mol/L
Analytical SignalMaximum Chemiluminescence Intensity (Imax)

Comparative Studies with Other Peroxy Acids

Structural and Mechanistic Comparisons with Mono- and Di-Peroxy Acids (e.g., Peracetic Acid, Diperoxyadipic Acid)

The fundamental differences between diperoxysuccinic acid and other common peroxy acids, such as the monoperoxy acid peracetic acid and the longer-chain diperoxyadipic acid, originate from their distinct molecular structures.

Structurally, peracetic acid (CH₃CO₃H) is among the simplest monoperoxy acids, featuring a single peroxycarboxyl group attached to a methyl group. d-nb.infoairedale-group.com In contrast, this compound (HOOC(O)O-CH₂CH₂-C(O)OOH) and diperoxyadipic acid (HOOC(O)O-(CH₂)₄-C(O)OOH) are diperoxy acids, meaning they possess two peroxycarboxyl functional groups. nih.gov The primary structural differentiator between these two diperoxy acids is the length of the aliphatic carbon chain separating the functional groups: this compound has a two-carbon (ethylene) linker, while diperoxyadipic acid has a four-carbon (butylene) linker. This variation in chain length influences the molecule's flexibility and the potential for intramolecular interactions between the two peroxy acid groups.

Mechanistically, peroxy acids are electrophilic oxidants. researchgate.net In reactions such as the epoxidation of alkenes, they follow the Prilezhaev reaction mechanism, often referred to as the "butterfly mechanism". wikipedia.org This concerted process involves the transfer of an oxygen atom from the peroxy acid to the substrate. The peroxy acid is believed to adopt a conformation stabilized by an internal hydrogen bond at the transition state. wikipedia.org For diperoxy acids like this compound, the presence of two functional groups allows for the potential of two sequential or simultaneous oxidation events. The proximity of the two groups in this compound compared to the more distant groups in diperoxyadipic acid could lead to different mechanistic pathways or intramolecular catalysis, although this is a subject for detailed computational and kinetic studies.

Table 1: Structural Comparison of Selected Peroxy Acids

Compound NameChemical FormulaTypeKey Structural Features
Peracetic AcidCH₃CO₃HMono-peroxy acidSingle peroxycarboxyl group attached to a methyl group. airedale-group.com
This compoundC₄H₆O₆Di-peroxy acidTwo peroxycarboxyl groups separated by a 2-carbon chain.
Diperoxyadipic AcidC₆H₁₀O₆Di-peroxy acidTwo peroxycarboxyl groups separated by a 4-carbon chain. nih.gov

Differential Reactivity Profiles and Selectivity in Oxidation Reactions

The structural differences outlined above translate directly into distinct reactivity and selectivity profiles in oxidation reactions. Peroxy acids are generally selective oxidants, with their reactivity being highly dependent on the electronic properties of the substrate. researchgate.netnih.gov

Peracetic acid is known for its high selectivity, readily reacting with electron-rich compounds. researchgate.net Its reactivity spans a wide range, with sulfur-containing compounds (thiols, sulfides) showing exceptionally high reactivity, followed by electron-rich moieties like phenolic groups and activated double bonds. researchgate.netnih.gov The electrophilic nature of the peroxy acid means that electron-donating groups on a substrate enhance the reaction rate. researchgate.net

Diperoxy acids, including diperoxysuccinic and diperoxyadipic acid, function as bifunctional oxidants. This bifunctionality can be an advantage, potentially enabling more efficient oxidation where multiple sites are targeted. For instance, in the oxidation of cystine, it has been proposed that the reaction with diperoxyadipic acid involves an initial electrophilic attack by the monoanion of the peroxy acid on a sulfur atom, followed by a nucleophilic attack by the dianion on the resulting disulfoxide. researchgate.net This suggests a cooperative role for the two peroxy groups.

The shorter chain length of this compound compared to diperoxyadipic acid can influence selectivity. In the epoxidation of complex molecules with multiple double bonds, the steric constraints and conformational rigidity imposed by the shorter succinyl backbone might favor oxidation at more accessible sites. Conversely, the greater flexibility of the adipoyl backbone in diperoxyadipic acid might allow it to adapt to more sterically hindered sites. In general, the oxidation potential of peroxy acids makes them effective for various transformations, including the epoxidation of olefins and the Baeyer-Villiger oxidation of ketones. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparative Reactivity in Oxidation Reactions

Peroxy AcidSubstrate TypeRelative Reactivity/SelectivityReference
Peracetic Acid Alkenes (Epoxidation)Highly selective for electron-rich double bonds. researchgate.netwikipedia.org
Sulfur Compounds (e.g., Cysteine, Methionine)Exceptionally high reactivity. nih.gov
Aromatic CompoundsReacts with electron-rich aromatics (e.g., phenols). researchgate.net
Diperoxyadipic Acid Disulfides (e.g., Cystine)Effective bifunctional oxidant. researchgate.net
Amines (e.g., Cystamine)Used as an oxidimetric reagent. univ.kiev.ua
This compound General Olefins/SulfidesExpected to be a potent bifunctional oxidant, with reactivity influenced by the short alkyl chain.N/A

Methodological Comparisons in Synthesis and Analytical Characterization

The methods for synthesizing and characterizing this compound are largely analogous to those used for other aliphatic peroxy acids.

Synthesis: The most common laboratory-scale synthesis for aliphatic peroxy acids involves the acid-catalyzed reaction of the corresponding carboxylic acid with concentrated hydrogen peroxide. airedale-group.comcopernicus.org For this compound, this would involve treating succinic acid with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. copernicus.org This method is general and has been adapted for a variety of mono- and dicarboxylic acids. copernicus.org The equilibrium nature of the reaction requires careful control of conditions to maximize the yield of the desired peroxy acid. d-nb.info

Analytical Characterization: The characterization of peroxy acids presents a challenge because commercial solutions are often equilibrium mixtures containing the peroxy acid, the parent carboxylic acid, hydrogen peroxide, and water. d-nb.info

Titrimetric Methods: Iodometric titration is a classic and widely used method for quantifying peroxy acids. researchgate.netuniv.kiev.ua This technique can be adapted to differentiate between the peroxy acid and hydrogen peroxide by controlling the reaction conditions (e.g., catalyst, temperature).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a powerful tool for the separation and identification of peroxy acids in complex mixtures. copernicus.orgcam.ac.uk Studies have shown that peroxy acids can be separated from their corresponding carboxylic acids, typically eluting later due to lower polarity. cam.ac.uk

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. Peroxy acids exhibit characteristic fragmentation patterns that distinguish them from carboxylic acids. cam.ac.uk For instance, the neutral loss of CH₂O₂ has been identified as a potential diagnostic marker for linear peroxy acids. Systematic studies have established distinct fragmentation behaviors for monoperoxy- and diperoxydicarboxylic acids, which is crucial for their unambiguous identification. cam.ac.uk

Table 3: Comparison of Synthesis and Analytical Methods

MethodApplication to Peracetic AcidApplication to Diperoxy Acids (Succinic/Adipic)Key Considerations
Synthesis Reaction of acetic acid with H₂O₂ using an acid catalyst. airedale-group.comReaction of the corresponding dicarboxylic acid with H₂O₂ using an acid catalyst. copernicus.orgEquilibrium reaction; requires careful control of temperature and concentration.
Iodometric Titration Standard method for determining concentration.Can be used to determine total peroxide content and, with modifications, the peroxy acid concentration. researchgate.netuniv.kiev.uaPotential interference from H₂O₂ requires selective analysis methods.
HPLC-MS/MS Separation from acetic acid and H₂O₂. d-nb.infoEnables separation of di-peroxy, mono-peroxy, and dicarboxylic acids. cam.ac.ukProvides definitive identification through retention times and specific fragmentation patterns. copernicus.orgcam.ac.uk

Q & A

Q. What are the recommended methods for synthesizing and characterizing Diperoxysuccinic acid in laboratory settings?

Answer: this compound synthesis typically involves controlled oxidation of maleic acid or its derivatives using peroxides. Characterization requires HPLC for purity assessment (≥95%) and FT-IR spectroscopy to confirm functional groups (e.g., peroxide O-O stretching at ~800 cm⁻¹). NMR spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish between cis/trans isomers. For reproducibility, ensure stoichiometric control and inert atmospheres to prevent premature decomposition .

Q. What precautions are necessary for handling and storing this compound to maintain stability?

Answer: Store this compound in airtight containers at 2–8°C, shielded from light and moisture. Avoid contact with strong acids/alkalis or oxidizing/reducing agents due to incompatibility risks. During handling, use fume hoods, nitrile gloves, and safety goggles to mitigate skin/eye irritation (GHS Category 2/2A). Decontaminate spills with alcohol-based solvents and diatomaceous earth .

Q. How can researchers validate the purity of this compound before experimental use?

Answer: Combine melting point analysis (literature comparison) with thin-layer chromatography (TLC) using silica gel plates and a polar mobile phase (e.g., ethyl acetate:methanol 4:1). Quantitative purity is best assessed via HPLC with UV detection at 210 nm, comparing retention times against certified standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reactivity data for this compound?

Answer: Contradictions often arise from variable experimental conditions (e.g., pH, temperature). Design a factorial experiment to isolate factors:

  • Independent variables : pH (3–9), temperature (25–60°C), and solvent polarity.
  • Dependent variables : Reaction rate (monitored via UV-Vis kinetics ) and byproduct profiles (analyzed via GC-MS ).
    Use ANOVA to identify statistically significant interactions. Replicate studies ≥3 times to confirm reproducibility .

Q. What methodologies are effective for identifying hazardous decomposition products of this compound under extreme conditions?

Answer: Simulate thermal decomposition using thermogravimetric analysis (TGA) coupled with FT-IR gas analysis to detect volatile products (e.g., CO, CO₂). For oxidative degradation, employ LC-QTOF-MS to identify non-volatile intermediates. Compare results with computational models (e.g., DFT calculations ) to predict reaction pathways .

Q. How can researchers optimize experimental protocols to minimize side reactions during this compound applications?

Answer: Implement DoE (Design of Experiments) to optimize reaction parameters. Key steps:

  • Screen catalysts (e.g., transition-metal complexes) using high-throughput robotic systems .
  • Monitor reaction progress in real-time via in-situ Raman spectroscopy .
  • Use chemodynamic modeling (e.g., COPASI software) to predict side reaction thresholds. Validate with LC-MS/MS to quantify undesired byproducts .

Q. What strategies are recommended for addressing data variability in this compound’s biological activity assays?

Answer: Standardize cell lines (e.g., HepG2 for cytotoxicity) and pre-treat with antioxidants to control oxidative stress interference. Use dose-response curves (IC₅₀ calculations) with 4-parameter logistic models . Apply Grubbs’ test to exclude outliers and report results with 95% confidence intervals .

Methodological Guidance for Data Analysis

Q. How should researchers structure datasets to ensure reproducibility in studies involving this compound?

Answer: Adopt FAIR data principles :

  • Raw data : Include instrument output files (e.g., .RAW for mass spectrometry) in supplementary materials.
  • Metadata : Document experimental conditions (pH, temperature, solvent ratios) using standardized templates (e.g., ISA-Tab format).
  • Code : Share analysis scripts (Python/R) for statistical modeling on platforms like GitHub .

Q. What statistical approaches are appropriate for analyzing non-linear relationships in this compound reaction kinetics?

Answer: Apply non-linear regression models (e.g., Michaelis-Menten for enzyme-linked reactions) or Arrhenius equations for temperature-dependent kinetics. Use Akaike Information Criterion (AIC) to compare model fits. Visualize data with 3D surface plots to illustrate multi-variable interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.